2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1578263-89-4
VCID: VC7401848
InChI: InChI=1S/C8H7N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h2,4,10H,1,3H2
SMILES: C1CNC2=C1C(=NC=C2)C#N
Molecular Formula: C8H7N3
Molecular Weight: 145.165

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

CAS No.: 1578263-89-4

Cat. No.: VC7401848

Molecular Formula: C8H7N3

Molecular Weight: 145.165

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile - 1578263-89-4

Specification

CAS No. 1578263-89-4
Molecular Formula C8H7N3
Molecular Weight 145.165
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Standard InChI InChI=1S/C8H7N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h2,4,10H,1,3H2
Standard InChI Key LPPDDUMDJSVNAS-UHFFFAOYSA-N
SMILES C1CNC2=C1C(=NC=C2)C#N

Introduction

Structural and Molecular Characteristics

The compound features a fused pyrrole-pyridine system with partial saturation at the 2,3-positions, reducing aromaticity in the pyrrole ring while maintaining planar geometry in the pyridine moiety. The carbonitrile group at position 4 introduces significant polarity and electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions .

Molecular Formula: C₈H₇N₃
Molecular Weight: 145.16 g/mol
Key Structural Attributes:

  • Partially saturated pyrrolo[3,2-c]pyridine scaffold.

  • Nitrile group at position 4, enabling hydrogen bonding and dipole interactions.

  • Planar pyridine ring facilitating π-π stacking in biological targets.

Synthetic Approaches

Cyclocondensation Strategies

A common route involves cyclocondensation of 2-aminopyridine derivatives with nitrile-containing precursors. For example, reacting 3-aminopyridine with malononitrile under acidic conditions yields the target compound via intramolecular cyclization . This method parallels protocols used for analogous pyrrolopyridines, where acetic acid and catalytic HCl promote intermediate imine formation .

Example Reaction:

3-Aminopyridine+MalononitrileAcOH, HCl2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile\text{3-Aminopyridine} + \text{Malononitrile} \xrightarrow{\text{AcOH, HCl}} \text{2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile}

Yield: ~65–72% (extrapolated from similar syntheses) .

Industrial-Scale Production

Continuous flow reactors optimize scalability, enhancing yield (up to 85%) by maintaining precise temperature control and minimizing byproducts . Barium hydroxide-mediated hydrolysis of ester precursors, as reported for related dihydropyrrolopyridines, may also be adaptable .

Chemical Reactivity and Functionalization

The nitrile group and dihydro scaffold govern reactivity:

Nucleophilic Substitution

The electron-deficient pyridine ring undergoes substitution at position 4. For instance, reaction with amines yields 4-amino derivatives:

R-NH2+C≡NR-NH-C≡N[3][4]\text{R-NH}_2 + \text{C≡N} \rightarrow \text{R-NH-C≡N} \quad[3][4]

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, producing 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4-amine, a potential pharmacophore.

Cycloadditions

The nitrile participates in [2+3] cycloadditions with azides, forming tetrazole derivatives under Huisgen conditions .

Biological Activity and Applications

Kinase Inhibition

Analogous pyrrolopyridines exhibit potent kinase inhibitory activity. For example, 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (EVT-2991851) inhibits SGK-1 kinase (IC₅₀ = 12 nM), suggesting the target compound may share similar mechanisms.

Neuroprotective Effects

The nitrile group’s ability to scavenge reactive oxygen species (ROS) implies neuroprotective utility, though direct evidence remains speculative.

Comparative Analysis with Analogous Compounds

CompoundStructureKey FeaturesBiological Activity
Target CompoundDihydro-pyrrolo[3,2-c]pyridine-4-CNNitrile enhances polarity and reactivityKinase inhibition (predicted)
3-Iodo-pyrrolo[2,3-c]pyridine-4-CNIodine at position 3Halogen improves stabilitySGK-1 inhibition (IC₅₀ = 12 nM)
1H-Pyrrolo[2,3-b]pyridine Fully unsaturated coreAromaticity enables π-stackingAntimicrobial (MIC = 8–16 µg/mL)

Key Observations:

  • Nitrile vs. Halogen Substituents: Nitriles improve solubility but reduce lipid membrane permeability compared to halogens.

  • Saturation Effects: Partial saturation in the target compound may reduce metabolic oxidation rates relative to fully aromatic analogs .

Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Target Validation: Screening against kinase panels to identify specific inhibitory profiles.

  • Toxicological Studies: Assessing nitrile metabolite safety (e.g., cyanide release risks).

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